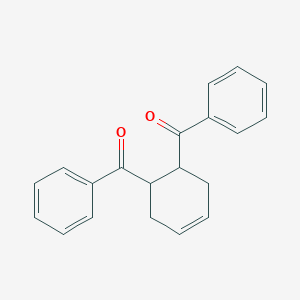

4,5-Dibenzoylcyclohexene

Descripción

4,5-Dibenzoylcyclohexene is a cyclohexene derivative featuring two benzoyl (C₆H₅CO-) substituents at the 4 and 5 positions of the six-membered ring. This compound is characterized by its electron-withdrawing aromatic substituents, which influence its electronic and steric properties.

Propiedades

Número CAS |

5465-44-1 |

|---|---|

Fórmula molecular |

C20H18O2 |

Peso molecular |

290.4 g/mol |

Nombre IUPAC |

(6-benzoylcyclohex-3-en-1-yl)-phenylmethanone |

InChI |

InChI=1S/C20H18O2/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)16-11-5-2-6-12-16/h1-12,17-18H,13-14H2 |

Clave InChI |

VJAXJFWMMZTLLB-UHFFFAOYSA-N |

SMILES canónico |

C1C=CCC(C1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 4,5-Dibenzoylcyclohexene with three structurally or functionally related compounds: 4,5-Dibromocyclohexene , 2-phenyl-4H-3,1-benzoxazin-4-one , and caffeic acid (3,4-dihydroxybenzeneacrylic acid) . Key differences in molecular structure, physicochemical properties, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: The benzoyl groups in this compound introduce significant steric hindrance and electron-withdrawing effects, which may slow electrophilic additions compared to the smaller, less bulky bromine atoms in 4,5-Dibromocyclohexene. Bromine’s electronegativity facilitates substitution or elimination reactions, whereas benzoyl groups favor stabilization of radical or conjugated intermediates . 2-Phenyl-4H-3,1-benzoxazin-4-one shares a benzoyl moiety but within a heterocyclic framework, enabling cyclocondensation reactions (e.g., with amines to form quinazolinones) .

Functional Diversity: Caffeic acid diverges significantly due to its phenolic and carboxylic acid groups, enabling antioxidant activity and metal chelation, unlike the non-polar aromatic systems of this compound or 4,5-Dibromocyclohexene .

Solubility and Applications :

- This compound’s bulky aromatic structure likely limits solubility in polar solvents, favoring use in hydrophobic matrices (e.g., polymers). In contrast, 4,5-Dibromocyclohexene’s smaller size and halogen substituents enhance reactivity in cross-coupling or ring-opening reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.